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5-(cinnamoylamino)isophthalic acid
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Overview
Description
5-(Cinnamoylamino)isophthalic acid is an organic compound that belongs to the class of isophthalic acids It is characterized by the presence of a cinnamoylamino group attached to the isophthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cinnamoylamino)isophthalic acid typically involves the reaction of 5-aminoisophthalic acid with cinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Cinnamoylamino)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cinnamoylamino group to a more saturated amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride, depending on the specific reaction.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted aromatic compounds, depending on the substituent introduced.
Scientific Research Applications
5-(Cinnamoylamino)isophthalic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(cinnamoylamino)isophthalic acid involves its interaction with specific molecular targets. The cinnamoylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The isophthalic acid core can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: A precursor to 5-(cinnamoylamino)isophthalic acid, used in similar applications.
5-(Benzimidazole-1-yl)isophthalic acid: Another derivative of isophthalic acid with different functional groups, used in coordination chemistry.
5-(Pyridin-4-ylmethyl)amino]isophthalic acid: A related compound with a pyridine group, used in the synthesis of metal-organic frameworks.
Uniqueness
This compound is unique due to the presence of the cinnamoylamino group, which imparts specific chemical and physical properties. This group can enhance the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-10H,(H,18,19)(H,20,21)(H,22,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIUXPLIWZQBJT-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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